molecular formula C14H13NO2 B1582878 4-methoxy-N-phenylbenzamide CAS No. 7465-88-5

4-methoxy-N-phenylbenzamide

Cat. No. B1582878
CAS RN: 7465-88-5
M. Wt: 227.26 g/mol
InChI Key: XOJAJRFBOKCXPI-UHFFFAOYSA-N
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Description

4-Methoxy-N-phenylbenzamide is a chemical compound with the linear formula C14H13NO2 . It has a molecular weight of 227.265 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-methoxy-N-phenylbenzamide consists of 14 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The ChemSpider database provides a 3D structure that can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

4-Methoxy-N-phenylbenzamide has a density of 1.2±0.1 g/cm3, a boiling point of 301.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 136.1±23.2 °C .

Scientific Research Applications

Structural Analysis and Configuration

  • A study on derivatives of N-phenylbenzamide, including 4-methoxy-N-phenylbenzamide, revealed insights into their structural configurations using X-ray crystallography and spectroscopic methods. These compounds showed varying planarity and electronic configurations, influencing their potential medicinal applications due to variations in reactivity and dipole moments (Galal et al., 2018).

Antiviral Properties

  • Research on N-phenylbenzamide derivatives indicated that certain compounds, including those similar to 4-methoxy-N-phenylbenzamide, exhibit antiviral activities. In particular, a study identified these derivatives as potential inhibitors of Enterovirus 71, demonstrating low cytotoxicity and effective inhibition at low micromolar concentrations (Ji et al., 2013).

Electronic Properties and Conductance

  • An investigation into the structure-function relationships of N-phenylbenzamide derivatives, including 4-methoxy-N-phenylbenzamide, utilized computational modeling and experimental methods. This study focused on identifying molecular structures with effective electronic conductance and rectification for potential use in molecular electronics (Koenigsmann et al., 2016).

Corrosion Inhibition

  • The ability of N-phenylbenzamide derivatives to act as corrosion inhibitors was explored in a study focusing on their effects on mild steel in acidic environments. The study concluded that the introduction of methoxy groups enhances the inhibition efficiency, pointing towards the potential application of 4-methoxy-N-phenylbenzamide in industrial corrosion protection (Mishra et al., 2018).

Hepatitis B Virus Inhibition

  • A derivative of N-phenylbenzamide showed promising anti-HBV activity, outperforming existing treatments in both wild-type and drug-resistant HBV strains. This highlights the potential of 4-methoxy-N-phenylbenzamide derivatives in developing new treatments for hepatitis B (Cui et al., 2020).

Antimicrobial Activity

  • The antimicrobial potential of benzamide derivatives, including structures similar to 4-methoxy-N-phenylbenzamide, was demonstrated in a study. These compounds showed promising antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Desai et al., 2013).

Cancer Treatment Potential

  • Research on N-phenylbenzamide derivatives, related to 4-methoxy-N-phenylbenzamide, explored their application as c-MET inhibitors, a target in cancer therapy. Some of these compounds demonstrated potent inhibitory activities and high selectivity, indicating their potential in cancer treatment (Jiang et al., 2016).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, more research is needed to explore the potential applications of 4-methoxy-N-phenylbenzamide. Given its structural similarity to compounds that have shown promise in inhibiting the expression of HPV oncogenes , it could be a candidate for further study in the field of cancer research.

properties

IUPAC Name

4-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAJRFBOKCXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323454
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-phenylbenzamide

CAS RN

7465-88-5
Record name p-Anisanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) and methylene chloride (500 mL) were combined under Ar. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave 108 as a white solid (3.37 g, 14.8 mmol, 25.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
25.4%

Synthesis routes and methods II

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) was dissolved in methylene chloride (500 mL) under argon. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave the title compound 1 as a white solid (3.37 g, 25%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
Z Wang, H Lei, L Jin, R Zhu - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title molecule, C14H13NO2, the dihedral angle between the planes of the benzene rings is 65.18 (4). The central amide group has about the same degree of twist with respect to …
Number of citations: 10 scripts.iucr.org
F Han, Y Li, Q Lu, L Ma, H Wang… - Virology …, 2017 - virologyj.biomedcentral.com
… screening for drug candidates exhibiting inhibitory activity against HPV, we found that a novel N-Phenylbenzamide derivative, 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide…
Number of citations: 1 virologyj.biomedcentral.com
AA Kadam, TL Metz, Y Qian, LM Stanley - ACS Catalysis, 2019 - ACS Publications
… The carboacylation reactions with unsymmetrical amides, N-benzoyl-4-methoxy-N-phenylbenzamide 3o or N-benzoyl-N-phenyl-4-(trifluoromethyl)benzamide 3p, generated a mixture of …
Number of citations: 64 pubs.acs.org
G Bagherzade, H Beyzaei - Molecular Catalysis, 2022 - Elsevier
A novel and green protocol was developed for the synthesis of amides via the reaction of benzyl alcohols with amines in the presence of Ni-MOF named UoB-8 as catalyst. The …
Number of citations: 11 www.sciencedirect.com
X Liu, W Xu, MT Zeng, M Liu… - Journal of Chemical …, 2017 - journals.sagepub.com
An efficient synthesis of 10 N-arylbenzamides was achieved by N-benzoylation of N,N-dimethyl-(N′-phenyl)thioureas with 4-substituted benzoyl chlorides in dimethylacetamide in the …
Number of citations: 3 journals.sagepub.com
NA Al-Awadi, BJ George, HH Dib, MR Ibrahim… - Tetrahedron, 2005 - Elsevier
Gas-phase pyrolysis (static and FVP) of 1-aroylbenzotriazoles gave the corresponding substituted benzoxazole, benzimidazole, benzamide, N-phenylbenzamide, phenanthridin-6(5H)-…
Number of citations: 56 www.sciencedirect.com
P Ayhan, AS Demir - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
Benzaldehyde lyase from the Pseudomonas fluorescens catalyzes the reaction of aromatic aldehydes with nitroso compounds and furnishes N‐arylhydroxamic acids in high yields. …
Number of citations: 21 onlinelibrary.wiley.com
C Ramalingan, YT Park - The Journal of organic chemistry, 2007 - ACS Publications
… Similarly, (4-methoxyphenyl)phenylmethanone oxime produced N-(4-methoxyphenyl)benzamide and 4-methoxy-N-phenylbenzamide as an isomeric mixture in the ratio of 1.0/0.7 (entry …
Number of citations: 189 pubs.acs.org
HY Kim, WK Chia, CJ Hsieh… - Journal of Medicinal …, 2023 - ACS Publications
… were conducted to assess the binding affinity of potential metabolites, such as N-(4-(3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)-4-methoxybenzamide and 4-methoxy-N-phenylbenzamide…
Number of citations: 3 pubs.acs.org
N Neerathilingam, M Bhargava Reddy… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-driven photoredox-catalyzed nonaqueous oxidative C–N cleavage of N,N-dibenzylanilines to 2 amides is reported. Further, we have applied this protocol on 2-(…
Number of citations: 16 pubs.acs.org

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